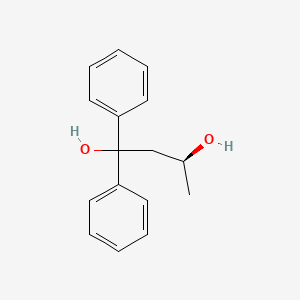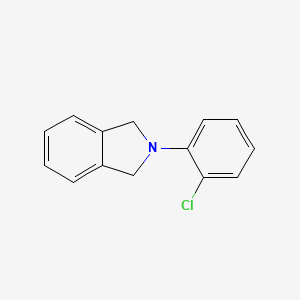
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- is a chemical compound with the molecular formula C14H10ClN It belongs to the class of isoindoles, which are heterocyclic compounds containing a fused ring system with nitrogen
Méthodes De Préparation
The synthesis of 1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with an appropriate amine under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclization agent, such as polyphosphoric acid, to yield the desired isoindole compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding isoindole-1,3-dione derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding dihydroisoindole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have potential as anti-inflammatory and analgesic agents. Studies are ongoing to explore its efficacy and safety in clinical settings.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- can be compared with other similar compounds, such as:
1H-Isoindole, 2-phenyl-2,3-dihydro-: This compound lacks the chlorine substituent on the phenyl ring, which may result in different chemical reactivity and biological activity.
1H-Isoindole, 2-(4-chlorophenyl)-2,3-dihydro-: The chlorine substituent is located at the para position on the phenyl ring, which can influence the compound’s electronic properties and interactions with biological targets.
1H-Isoindole, 2-(2-bromophenyl)-2,3-dihydro-:
The uniqueness of 1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
73357-41-2 |
|---|---|
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H12ClN/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2 |
Clé InChI |
ZPXPFGRRNVAYII-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CN1C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


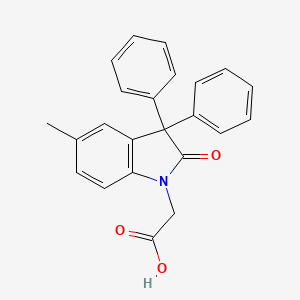
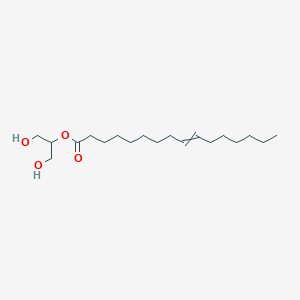

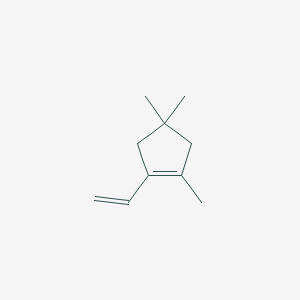



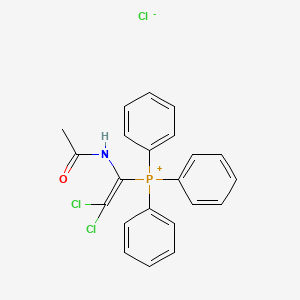
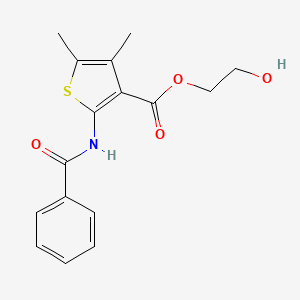
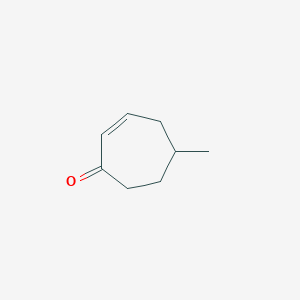
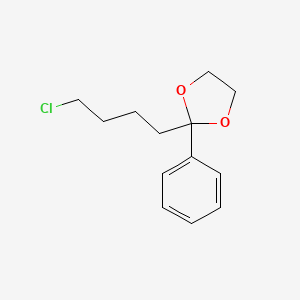
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
